molecular formula C7H6ClNO B146230 3-Chlorobenzamide CAS No. 618-48-4

3-Chlorobenzamide

Cat. No. B146230
Key on ui cas rn: 618-48-4
M. Wt: 155.58 g/mol
InChI Key: MJTGQALMWUUPQM-UHFFFAOYSA-N
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Patent
US05482974

Procedure details

N-Chlorosuccinimide (2.4 parts) is added to a solution of the primary benzamide (from method D or E) in dry acetonitrile, and the mixture is refluxed for 1 hour. This is partitioned between ether and aqueous Na2S2O3 and the organic layer is washed with 10% NaOH followed with brine, dried (MgSO4), filtered through silica gel, and concentrated to give the crude 5-chlorobenzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[C:9]([NH2:17])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(#N)C>[Cl:1][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:15]=1)[C:9]([NH2:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
This is partitioned between ether and aqueous Na2S2O3
WASH
Type
WASH
Details
the organic layer is washed with 10% NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C(C(=O)N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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